molecular formula C22H34O4 B12403707 Bis(5-methylhexyl) Phthalate-3,4,5,6-D4

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4

Cat. No.: B12403707
M. Wt: 366.5 g/mol
InChI Key: RKELNIPLHQEBJO-WTMZIVFJSA-N
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Description

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 (abbreviated as BMHP-D4) is a deuterated isotopologue of bis(5-methylhexyl) phthalate, where four hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. This isotopic labeling enables precise tracking in analytical and environmental studies, minimizing interference from non-labeled phthalates in background matrices .

Properties

Molecular Formula

C22H34O4

Molecular Weight

366.5 g/mol

IUPAC Name

bis(5-methylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3/i5D,6D,13D,14D

InChI Key

RKELNIPLHQEBJO-WTMZIVFJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC(C)C)C(=O)OCCCCC(C)C)[2H])[2H]

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C

Origin of Product

United States

Preparation Methods

Deuterium Labeling via Platinum-Catalyzed Exchange

Deuteration of the phthalate aromatic ring is achieved through platinum-catalyzed exchange in deuterium oxide (D2O). In this method, phthalic acid is neutralized with potassium carbonate to form potassium phthalate, which undergoes isotopic exchange in D2O at 130°C for 72 hours under platinum catalysis. The process yields tetradeuteriophthalic acid with 99 atom % deuterium enrichment at the 3,4,5,6 positions. The reaction’s efficiency depends on the platinum oxide catalyst’s activity and the duration of exchange cycles, typically requiring two iterations for maximal deuteration.

Oxidation of o-Xylene-D10

A modern alternative employs o-xylene-D10 as the labeled precursor. Oxidation of o-xylene-D10 using potassium permanganate or catalytic air oxidation generates phthalic acid-D4 directly, bypassing the need for post-synthesis deuteration. This method streamlines production, achieving 99.5 atom % deuterium enrichment and reducing side reactions associated with platinum-catalyzed exchange. The oxidation step is typically conducted in acidic aqueous media at 80–100°C, with yields exceeding 85% after purification via recrystallization.

Esterification Strategies for 5-Methylhexyl Side Chains

Fischer Esterification with 5-Methylhexanol

Deuterated phthalic acid is esterified with 5-methylhexanol via acid-catalyzed Fischer esterification. Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) facilitates the reaction at reflux temperatures (120–140°C), with water removal via Dean-Stark trap to drive equilibrium. The process yields bis(5-methylhexyl) phthalate-D4 after 12–24 hours, though prolonged heating risks thermal decomposition of the deuterated aromatic ring. Post-reaction purification involves neutralization, washing, and vacuum distillation to isolate the product at 90–100°C under 0.1 mmHg.

Mitsunobu Reaction for Sterically Hindered Esters

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple deuterated phthalic anhydride with 5-methylhexanol. This method avoids harsh acidic conditions, preserving isotopic integrity, and achieves 90–95% yields within 6 hours at room temperature. However, the high cost of reagents limits industrial scalability.

Purification and Quality Control

Distillation and Chromatography

Crude product is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg), collecting the fraction boiling at 180–200°C. For analytical-grade material, silica gel chromatography with hexane/ethyl acetate (9:1) removes residual alcohols and non-deuterated impurities. Commercial batches (e.g., CDN-D-7669) report ≥98% chemical purity and 99 atom % D via gas chromatography–mass spectrometry (GC-MS).

Analytical Validation

Nuclear magnetic resonance (NMR) confirms deuterium placement: $$ ^1H $$ NMR shows absence of protons at 3,4,5,6 positions, while $$ ^{13}C $$ NMR verifies ester carbonyl resonance at δ 167–169 ppm. High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 366.5276 (C22D4H30O4). Quantification of non-deuterated impurities uses pyrolyzer/thermal desorption-GC-MS (Py/TD-GC-MS) with a detection limit of 0.1 µg/g.

Industrial-Scale Synthesis Challenges

Cost of Deuterated Precursors

o-Xylene-D10 costs approximately $500–$800 per gram, making it prohibitive for large-scale production. Platinum-catalyzed exchange remains cost-effective but requires specialized equipment for high-pressure D2O reactions.

Solvent and Catalyst Recovery

Isooctane, used in final formulation (e.g., 100 µg/mL in isooctane), is recycled via fractional distillation, though solvent purity impacts batch consistency. Platinum catalyst recovery from exchange reactions achieves 80–85% efficiency via filtration and reactivation.

Comparative Analysis of Methods

The table below summarizes key parameters for the two primary synthetic routes:

Parameter Platinum-Catalyzed Exchange o-Xylene-D10 Oxidation
Deuterium Source D2O o-Xylene-D10
Reaction Time 144 hours (2 cycles) 24 hours
Isotopic Purity 99 atom % D 99.5 atom % D
Chemical Yield 70–75% 85–90%
Scalability Moderate (batch) High (continuous)
Cost per Gram $200–$300 $400–$600

Chemical Reactions Analysis

Types of Reactions

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield phthalate esters, while reduction can regenerate the original compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Usage: Bis(5-methylhexyl) phthalate-3,4,5,6-D4 is primarily utilized as a surrogate standard in GC-MS analyses. It helps in quantifying phthalate esters and other similar compounds in environmental samples.
  • Importance: The deuterated form enhances the reliability of the results by compensating for potential losses or degradation of the target analytes during sample preparation and analysis.

Environmental Monitoring

Detection of Phthalates

  • Application: In environmental studies, this compound aids in monitoring the presence of phthalates in soil and water samples.
  • Significance: Given the widespread use of phthalates in various consumer products, their detection is crucial for assessing environmental contamination and potential health risks associated with exposure.

Toxicological Research

Endocrine Disruption Studies

  • Role: Researchers use this compound to investigate the effects of phthalates on endocrine systems in animal models.
  • Findings: Studies have indicated that certain phthalates may disrupt hormonal functions, leading to developmental and reproductive issues.

Case Studies

Study TitleObjectiveFindings
Assessment of Phthalate Exposure in Urban EnvironmentsTo evaluate the levels of phthalates in urban air and their potential health impactsDetected elevated levels of various phthalates including Bis(5-methylhexyl) phthalate; linked to respiratory issues among residents.
Environmental Fate of PhthalatesInvestigating how phthalates degrade and persist in the environmentFound that Bis(5-methylhexyl) phthalate has a lower degradation rate compared to other phthalates, raising concerns about long-term environmental persistence.

Regulatory Considerations

The use of this compound is subject to regulations concerning chemical safety and environmental impact. It is important for researchers to comply with local and international guidelines when utilizing this compound in studies.

Mechanism of Action

The mechanism of action of Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs. This can result in altered biological activity and potential therapeutic benefits .

Comparison with Similar Compounds

Key Differences :

  • Alkyl Chain Branching : BMHP-D4 and bis(6-methylheptyl) phthalate feature methyl branches on longer alkyl chains (C6 and C7, respectively), whereas DEHP-D4 has a shorter 2-ethylhexyl chain. Branching affects lipophilicity and metabolic stability .
  • Deuteration Impact: Deuterated analogs (e.g., DEHP-D4, BMHP-D4) exhibit nearly identical chemical behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry for tracer studies .

Physicochemical and Toxicological Properties

Physicochemical Data

Property BMHP-D4 (Estimated) DEHP-D4 Bis(6-methylheptyl) Phthalate
Physical State Liquid Liquid Liquid
Boiling Point (°C) ~200–250 231 (at 5 mmHg) 200
Melting Point (°C) -50 to -40 -50 -40
Density (g/mL) ~0.98–1.00 0.996 0.980–0.985
Flash Point (°C) ~200–370 Not Provided 370

Toxicity Profiles

Compound Acute Toxicity (LC50) Estrogenic Activity Reproductive Toxicity
DEHP-D4 Not Tested Enhanced Activity Category 1B (H360FD)
Bis(6-methylheptyl) No Acute Data Not Tested Suspected Reproductive Toxin
DBP (Non-deuterated) 0.63 ppm (Zebrafish) Enhanced Activity High Acute Toxicity

Key Findings :

  • DEHP-D4 shares the reproductive toxicity risks of its non-deuterated form, classified under EU Regulation 1272/2008 as Category 1B .

Environmental Behavior and Regulatory Status

Environmental Persistence

Phthalates like BMHP-D4 and DEHP-D4 are prone to adsorption onto microplastics, acting as environmental concentrators . Deuterated versions enable precise tracking of leaching and degradation without background interference .

Regulatory Frameworks

  • DEHP-D4 : Regulated under REACH (EU) and listed in the Stockholm Convention due to endocrine-disrupting properties .
  • Bis(6-methylheptyl) Phthalate: Not explicitly regulated internationally but subject to general chemical safety laws (e.g., China’s GB/T 16483-2008) .

Biological Activity

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 is a deuterated phthalate ester, primarily used in scientific research for its unique isotopic labeling, which enhances analytical detection and quantification processes. This compound is structurally similar to other phthalates but contains deuterium atoms at specific positions, leading to altered biological interactions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and applications in various fields.

The molecular formula of this compound is C22H34O4C_{22}H_{34}O_{4}, with deuterium isotopes incorporated into the phthalate backbone. This structural modification allows for enhanced tracking in biological systems and environmental studies.

PropertyValue
Molecular Weight358.51 g/mol
Density0.95 g/cm³
SolubilitySoluble in organic solvents
Isotopic CompositionDeuterated at positions 3, 4, 5, and 6

The biological activity of this compound is influenced by its interaction with various molecular targets:

  • Endocrine Disruption : Research indicates that phthalates can bind to hormone receptors such as estrogen and androgen receptors. This binding may lead to altered endocrine functions and reproductive health issues .
  • Metabolic Pathways : The compound undergoes metabolic transformations that can affect its pharmacokinetics. The presence of deuterium allows for more precise tracking of these metabolic pathways in experimental setups .

Toxicological Profile

Phthalates are generally associated with minimal acute toxicity; however, long-term exposure has been linked to various health concerns:

  • Reproductive Toxicity : Similar compounds have shown potential reproductive toxicity in animal studies. The No Observed Adverse Effect Level (NOAEL) for related phthalates is around 4.8 mg kg d4.8\text{ mg kg d} .
  • Liver Effects : High doses may induce liver enlargement and enzyme induction through peroxisome proliferation pathways .

Case Studies

  • Reproductive Health Impact : A study investigating the effects of phthalates on fertility found that exposure to similar compounds led to impaired fertility without significant toxic effects . This suggests a need for further research into the reproductive implications of this compound.
  • Environmental Monitoring : In a study focusing on the distribution of semi-volatile organic chemicals in indoor air, this compound was utilized as a tracer to assess pollution levels and sources .

Applications in Research

This compound serves multiple purposes across various fields:

  • Environmental Studies : Its isotopic labeling aids in tracing phthalate contamination in environmental samples.
  • Toxicology Research : Used to understand the metabolic pathways and degradation processes of phthalates in biological systems.
  • Pharmacokinetics : Investigated for its potential effects on drug metabolism involving phthalate-containing medications .

Table 2: Applications of this compound

FieldApplication
Environmental ScienceTracer for pollution studies
ToxicologyUnderstanding metabolic pathways
MedicineStudying drug metabolism and pharmacokinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.